N,N'-bis(6-methoxy-2-methylquinolin-4-yl)nonane-1,9-diamine hydrochloride

Description

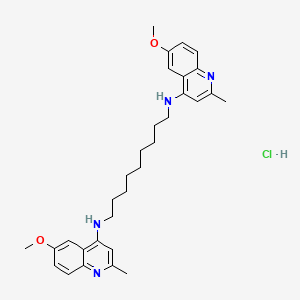

N,N’-bis(6-methoxy-2-methylquinolin-4-yl)nonane-1,9-diamine hydrochloride is a synthetic organic compound with the molecular formula C31H40N4O2·HCl It is known for its unique structure, which includes two quinoline moieties connected by a nonane diamine linker

Properties

CAS No. |

2650779-08-9 |

|---|---|

Molecular Formula |

C31H41ClN4O2 |

Molecular Weight |

537.1 g/mol |

IUPAC Name |

N,N'-bis(6-methoxy-2-methylquinolin-4-yl)nonane-1,9-diamine;hydrochloride |

InChI |

InChI=1S/C31H40N4O2.ClH/c1-22-18-30(26-20-24(36-3)12-14-28(26)34-22)32-16-10-8-6-5-7-9-11-17-33-31-19-23(2)35-29-15-13-25(37-4)21-27(29)31;/h12-15,18-21H,5-11,16-17H2,1-4H3,(H,32,34)(H,33,35);1H |

InChI Key |

HEAPQBFYFAEGJE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C=C(C=CC2=N1)OC)NCCCCCCCCCNC3=C4C=C(C=CC4=NC(=C3)C)OC.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(6-methoxy-2-methylquinolin-4-yl)nonane-1,9-diamine hydrochloride typically involves the following steps:

Formation of Quinoline Derivatives: The initial step involves the synthesis of 6-methoxy-2-methylquinoline derivatives. This can be achieved through the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

Coupling Reaction: The quinoline derivatives are then coupled with nonane-1,9-diamine through a nucleophilic substitution reaction. This step often requires the use of a strong base, such as sodium hydride, to deprotonate the amine groups and facilitate the coupling reaction.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of N,N’-bis(6-methoxy-2-methylquinolin-4-yl)nonane-1,9-diamine hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(6-methoxy-2-methylquinolin-4-yl)nonane-1,9-diamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moieties, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Reduced quinoline derivatives.

Substitution: Alkylated or acylated quinoline derivatives.

Scientific Research Applications

N,N’-bis(6-methoxy-2-methylquinolin-4-yl)nonane-1,9-diamine hydrochloride has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as an antimalarial agent due to its structural similarity to quinoline-based drugs.

Material Science: It is explored for use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.

Biological Research: The compound is used as a fluorescent probe in biological assays, taking advantage of its fluorescent properties.

Industrial Applications: It is investigated for use in the synthesis of advanced polymers and materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N,N’-bis(6-methoxy-2-methylquinolin-4-yl)nonane-1,9-diamine hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it is believed to interfere with the heme detoxification pathway in malaria parasites, similar to other quinoline-based antimalarials. The compound binds to heme, preventing its detoxification and leading to the accumulation of toxic heme species, which ultimately kills the parasite.

Comparison with Similar Compounds

Similar Compounds

Chloroquine: A well-known antimalarial drug with a similar quinoline structure.

Quinine: Another antimalarial compound derived from the bark of the cinchona tree.

Mefloquine: A synthetic antimalarial with a structure similar to quinoline derivatives.

Uniqueness

N,N’-bis(6-methoxy-2-methylquinolin-4-yl)nonane-1,9-diamine hydrochloride is unique due to its dual quinoline moieties connected by a nonane diamine linker. This structure imparts distinct electronic and steric properties, making it suitable for applications in both medicinal chemistry and material science. Its ability to undergo various chemical reactions also enhances its versatility in research and industrial applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.